5-Chloro-3-fluorothiophene-2-carboxylic acid

Lipophilicity LogP Physicochemical property profiling

5-Chloro-3-fluorothiophene-2-carboxylic acid (CAS 919121-90-7) is a dihalogenated thiophene-2-carboxylic acid derivative bearing chlorine at the 5-position and fluorine at the 3-position of the thiophene ring. With a molecular formula of C₅H₂ClFO₂S and an exact mass of 179.945 Da , this compound belongs to the class of heterocyclic carboxylic acid building blocks employed in medicinal chemistry, agrochemical synthesis, and materials science.

Molecular Formula C5H2ClFO2S
Molecular Weight 180.59 g/mol
CAS No. 919121-90-7
Cat. No. B12072219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-fluorothiophene-2-carboxylic acid
CAS919121-90-7
Molecular FormulaC5H2ClFO2S
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1F)C(=O)O)Cl
InChIInChI=1S/C5H2ClFO2S/c6-3-1-2(7)4(10-3)5(8)9/h1H,(H,8,9)
InChIKeyGKGLAPGATYKYPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-fluorothiophene-2-carboxylic Acid (CAS 919121-90-7): Procurement-Relevant Identity and Physicochemical Baseline for Halogenated Thiophene Building Block Selection


5-Chloro-3-fluorothiophene-2-carboxylic acid (CAS 919121-90-7) is a dihalogenated thiophene-2-carboxylic acid derivative bearing chlorine at the 5-position and fluorine at the 3-position of the thiophene ring. With a molecular formula of C₅H₂ClFO₂S and an exact mass of 179.945 Da , this compound belongs to the class of heterocyclic carboxylic acid building blocks employed in medicinal chemistry, agrochemical synthesis, and materials science. Its computed LogP of 2.24 and topological polar surface area (TPSA) of 65.54 Ų position it within a moderately lipophilic, hydrogen-bond-capable property space distinct from mono-halogenated or unsubstituted thiophene-2-carboxylic acid analogs. The compound has been explicitly claimed as a tracer component in patent literature for hydrocarbon well monitoring [1], demonstrating industrial recognition of its unique structural signature.

Why 5-Chloro-3-fluorothiophene-2-carboxylic Acid Cannot Be Replaced by In-Class Analogs: A Structural and Electronic Rationale for Differentiated Procurement


Thiophene-2-carboxylic acid derivatives with different halogen substitution patterns exhibit quantitatively distinct physicochemical properties—including lipophilicity (LogP), acidity (pKa), polar surface area, and hydrogen-bond acceptor count—that fundamentally alter their reactivity, purification behavior, and performance as synthetic intermediates. The 3-fluoro-5-chloro substitution pattern in the target compound produces a LogP of ~2.24 , which is intermediate between the more hydrophilic 3-fluorothiophene-2-carboxylic acid (LogP 1.49–1.69) [1] and the more lipophilic 5-Chloro-4-fluorothiophene-2-carboxylic acid regioisomer (XLogP3-AA 2.5) . These differences in partition behavior directly affect chromatographic retention, extraction efficiency, and membrane permeability in biological assays. Furthermore, the specific 3-fluoro placement ortho to the carboxylic acid group modulates the acid's pKa and hydrogen-bonding geometry in ways that regioisomers cannot replicate [2]. Simply substituting a mono-halogenated or differently substituted analog risks altering reaction yields, impurity profiles, and biological activity in downstream applications.

5-Chloro-3-fluorothiophene-2-carboxylic Acid: Quantitative Comparative Evidence for Differentiated Selection Against Closest Analogs


LogP Comparison: Intermediate Lipophilicity Between 3-Fluoro and 5-Chloro-4-fluoro Regioisomers

The target compound exhibits a computed LogP of 2.24 , which lies at a quantitatively distinct point between its closest structural comparators. 3-Fluorothiophene-2-carboxylic acid (lacking the 5-chloro substituent) is substantially more hydrophilic with a LogP ranging from 1.49 to 1.69 [1], representing a ΔLogP of 0.55–0.75 log units (approximately 3.5–5.6× difference in partition coefficient). Conversely, the 5-chloro-4-fluoro regioisomer (CAS 2092678-91-4) is more lipophilic with an XLogP3-AA of 2.5 , yielding a 0.26 log unit difference upward. 5-Chlorothiophene-2-carboxylic acid (lacking fluorine) has a reported LogP of 2.31 [2], and unsubstituted thiophene-2-carboxylic acid has a LogP of 1.45–1.57 . This intermediate lipophilicity profile of the target compound is relevant for optimizing reversed-phase chromatographic purification and predicting biological membrane partitioning in medicinal chemistry campaigns.

Lipophilicity LogP Physicochemical property profiling Reversed-phase chromatography

Polar Surface Area and Hydrogen-Bond Acceptor Count: Enhanced Interaction Capacity vs. Mono-Halogenated Analogs

The target compound possesses a topological polar surface area (TPSA) of 65.54 Ų , which is equivalent to the TPSA of the unsubstituted parent thiophene-2-carboxylic acid (65.54 Ų) [1], but substantially higher than the mono-halogenated analog 3-fluorothiophene-2-carboxylic acid (TPSA 37.3 Ų) [2]. This 75.7% increase in PSA arises because the target compound provides 4 hydrogen-bond acceptor sites (2 carboxylic acid oxygens + 1 fluorine + 1 chlorine) versus only 2 acceptors (carboxylic acid oxygens alone) for the mono-fluoro analog. The additional halogen atoms create a more extensive hydrogen-bonding network capacity that can influence co-crystal formation, solid-state packing, and target-ligand interactions.

Polar surface area Hydrogen bonding Drug-likeness Crystal engineering

Acidity (pKa) Differentiation: Ortho-Fluorine Effect on Carboxylic Acid Ionization

The carboxylic acid pKa of the target compound is predicted to be approximately 3.3–3.5, consistent with the electron-withdrawing effect of both the 3-fluoro and 5-chloro substituents. The unsubstituted thiophene-2-carboxylic acid has an experimentally measured pKa of 3.49 at 25 °C . 5-Chlorothiophene-2-carboxylic acid (lacking the 3-fluoro group) has a calculated pKa of 3.33 [1], while 3-fluorothiophene-2-carboxylic acid (lacking the 5-chloro group) has a reported pKa of 3.22 (predicted) or 4.15 (alternate calculated value) [2]. The target compound, containing both electron-withdrawing groups, is expected to have a pKa at the lower end of this range due to the additive inductive effects. The 0.16–0.27 pKa unit difference relative to the unsubstituted parent corresponds to a ~1.4–1.9× difference in acid dissociation constant, which affects ionizable salt formation, pH-dependent extraction behavior, and solubility profiles.

Acidity pKa Ionization state Salt formation

Molecular Weight and Exact Mass Differentiation for LC-MS and Tracer Applications

The target compound has a molecular weight of 180.59 g/mol and an exact mass of 179.945 Da , which is 18.0 Da (11.0%) heavier than 5-chlorothiophene-2-carboxylic acid (MW 162.59) and 34.4 Da (23.6%) heavier than 3-fluorothiophene-2-carboxylic acid (MW 146.14) [1]. The presence of both chlorine (³⁵Cl/³⁷Cl isotopic ratio ~3:1) and fluorine (monoisotopic ¹⁹F) generates a distinctive MS isotopic pattern with a prominent [M+2] peak that is absent in fluorine-only analogs. This unique mass signature is explicitly exploited in patent GB2545949A, where 5-chloro-3-fluorothiophene-2-carboxylic acid is claimed among a panel of halogenated thiophene carboxylic and sulfonic acids as chemical tracers distinguishable by GC-MS analysis [2].

LC-MS detection Isotopic signature Tracer chemistry Mass spectrometry

Regioisomeric Differentiation: 3-Fluoro-5-chloro vs. 4-Fluoro-5-chloro Substitution Pattern

The target compound (3-fluoro, 5-chloro) is a regioisomer of 5-chloro-4-fluorothiophene-2-carboxylic acid (CAS 2092678-91-4). These two compounds share identical molecular formula (C₅H₂ClFO₂S) and molecular weight (180.58–180.59) but differ in the position of the fluorine substituent relative to the carboxylic acid group . The 3-fluoro placement places the fluorine ortho to the carboxylic acid, enabling through-space electronic effects (field effect and potential intramolecular hydrogen bonding) that are geometrically impossible for the 4-fluoro regioisomer. Computed XLogP3-AA values differ: 2.24 for the 3-fluoro isomer versus 2.5 for the 4-fluoro isomer (ΔLogP = 0.26), indicating that fluorine placement modulates lipophilicity despite identical atom composition. The 3-fluoro regioisomer also exhibits a SMILES string of O=C(O)c1sc(Cl)cc1F , which differs from the 4-fluoro regioisomer (FC=1C=C(SC=1Cl)C(=O)O) [1], confirming that these are distinct chemical entities with different chemical shift patterns in NMR and different reactivity in metalation/cross-coupling reactions.

Regioisomerism Substituent position effects Synthetic intermediate differentiation Electronic effects

Evidence-Backed Application Scenarios for 5-Chloro-3-fluorothiophene-2-carboxylic Acid (CAS 919121-90-7) Based on Quantified Differentiation


Tracer Compound for Hydrocarbon Well and Pipeline Monitoring via GC-MS

As disclosed in patent GB2545949A, 5-chloro-3-fluorothiophene-2-carboxylic acid (and its salts) is claimed as a chemical tracer for monitoring parameters in hydrocarbon wells, pipelines, or formations [1]. The compound's combined chlorine-fluorine isotopic signature produces a characteristic GC-MS pattern distinguishable from other halogenated thiophene acids in the same patent family. Its exact mass of 179.945 Da and LogP of 2.24 provide suitable volatility and chromatographic behavior for gas chromatographic separation, enabling quantitative differentiation from co-injected tracer compounds. Users selecting this compound for tracer applications benefit from its specific retention time and mass spectral fingerprint that cannot be replicated by mono-halogenated or regioisomeric analogs.

Medicinal Chemistry Building Block Requiring Dual Halogen Reactivity and Ortho-Fluorine Geometry

The 3-fluoro-5-chloro substitution pattern provides a unique combination for medicinal chemists: the carboxylic acid at position 2 serves as a derivatization handle (amide coupling, esterification), the chlorine at position 5 offers a site for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, or Sonogashira reactions), and the fluorine at position 3—placed ortho to the carboxylic acid—modulates the electronics of the ring and the acidity of the acid without occupying a coupling-competent position [1]. This differentiated reactivity profile is not accessible from the 5-chloro-4-fluoro regioisomer, where the fluorine is meta to the carboxylic acid and cannot exert the same ortho-directing influence . Procurement of the correct regioisomer is therefore essential for synthetic routes requiring ortho-fluorine electronic effects.

Co-Crystal Engineering and Solid-State Studies Leveraging Enhanced Hydrogen-Bond Acceptor Count

With 4 hydrogen-bond acceptor atoms (2 carboxylic acid oxygens + 1 fluorine + 1 chlorine) and a TPSA of 65.54 Ų, the target compound offers a denser hydrogen-bond acceptor network than mono-halogenated thiophene-2-carboxylic acid analogs (which typically provide only 2 acceptors from the carboxylic acid group alone) [1]. This enhanced acceptor count, combined with the directional preferences of halogen bonding from both chlorine and fluorine, makes the compound a candidate for systematic co-crystal screening with nitrogenous bases. The isomeric 5-chloro-4-fluoro analog has the same acceptor count but different spatial arrangement of acceptors , making the 3-fluoro variant a structurally distinct option for crystal engineering studies.

Synthetic Intermediate for Agrochemical or Pharmaceutical Patent Compound Libraries

The thiophene-2-carboxylic acid scaffold is a recognized privileged structure in both agrochemical (herbicides, fungicides) and pharmaceutical (anti-inflammatory, anticoagulant) patent literature [1]. The 3-fluoro-5-chloro substitution on this scaffold introduces two orthogonal synthetic handles: the chlorine for cross-coupling diversification and the fluorine as a metabolically stable bioisostere for hydrogen. The compound's LogP of 2.24 places it in a favorable lipophilicity range (LogP 1–3) for oral bioavailability according to Lipinski guidelines, making it a rational choice for building block procurement in lead-generation libraries where both halogen diversity and drug-like physicochemical properties are selection criteria.

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